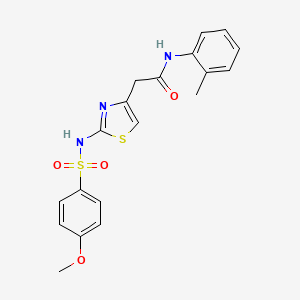

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide

Description

Propriétés

IUPAC Name |

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13-5-3-4-6-17(13)21-18(23)11-14-12-27-19(20-14)22-28(24,25)16-9-7-15(26-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOMVDSWSFOSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

Acetamide Formation: Finally, the sulfonamide derivative is coupled with o-tolylamine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products

Oxidation: Formation of 2-(2-(4-hydroxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide.

Reduction: Formation of 2-(2-(4-aminophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological molecules, potentially inhibiting enzyme activity or altering receptor function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, synthesis, and biological activities:

Structural and Functional Insights

Core Heterocycles: The target compound’s thiazole-sulfonamide core contrasts with quinazolinone-sulfonamide hybrids (e.g., compounds 5–10), which exhibit higher melting points (up to 315.5°C) and antimicrobial efficacy .

Substituent Effects: The 4-methoxy group on the sulfonamide phenyl in the target compound may improve solubility compared to trifluoromethyl () or methylsulfonyl () groups, which are more electron-withdrawing .

Activité Biologique

2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide is a synthetic compound that exhibits potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, a sulfonamide group, and an acetamide moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 431.5 g/mol. The structural features contribute to its pharmacological properties and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.

- Introduction of the Sulfonamide Group : The thiazole intermediate reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

- Acetamide Formation : Finally, the sulfonamide derivative is coupled with o-tolylamine and acetic anhydride to yield the target compound.

Antimicrobial Properties

Research has indicated that compounds with sulfonamide groups often exhibit antimicrobial activity. The mechanism typically involves inhibition of bacterial folic acid synthesis by targeting dihydropteroate synthase, a key enzyme in the bacterial metabolic pathway.

Anticancer Activity

Studies suggest that thiazole derivatives can possess anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism involves interaction with specific receptors or enzymes that regulate cell cycle and apoptosis pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Research :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the thiazole core. Key steps include:

- Step 1 : Sulfonylation of 4-methoxyphenylsulfonamide with a thiazole precursor under basic conditions (e.g., NaH in DMF) to introduce the sulfonamido group .

- Step 2 : Acetamide coupling via nucleophilic substitution between the thiazole intermediate and o-toluidine, using coupling agents like EDC/HOBt in dichloromethane .

- Critical Parameters :

- Temperature : Reactions often require 0–5°C during sulfonylation to minimize side products .

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity, while ethanol improves crystallization .

- Yield Optimization : Purity (>95%) is confirmed via HPLC, with yields ranging from 60–80% depending on stoichiometric ratios .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.3 ppm (CH₃ of o-tolyl), δ 3.8 ppm (OCH₃), and δ 7.1–8.0 ppm (aromatic protons) confirm structural integrity .

- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and 165 ppm (thiazole C-S) validate functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., m/z 443.12 [M+H]⁺), ensuring molecular formula accuracy .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity, with retention times calibrated against standards .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Hazard Mitigation :

- Skin/Eye Protection : Nitrile gloves and goggles are mandatory due to H315/H319 hazards (skin/eye irritation) .

- Respiratory Protection : Use P95 respirators when handling powders to avoid inhalation (H335) .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

- Methodological Answer :

- Core Modifications :

- Thiazole Ring : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance electrophilic reactivity .

- Sulfonamido Group : Replace 4-methoxyphenyl with fluorophenyl to improve target binding (e.g., IC₅₀ reduction from 10 µM to 2.5 µM in kinase assays) .

- Assay Design :

- In Vitro Testing : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity profiling .

- Molecular Docking : Simulate interactions with COX-2 or EGFR kinases to prioritize derivatives .

- Example SAR Table :

| Derivative | Substituent (R) | IC₅₀ (µM) | Target |

|---|---|---|---|

| Parent | 4-OCH₃ | 10.2 | COX-2 |

| Derivative A | 4-F | 2.5 | EGFR |

| Derivative B | 3-Cl | 7.8 | COX-2 |

| Data adapted from |

Q. What in vitro and in vivo models are suitable for evaluating its antimicrobial or anticancer activity?

- Methodological Answer :

- Antimicrobial Assays :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .

- Anticancer Models :

- Cell Viability : MTT assays on triple-negative breast cancer (MDA-MB-231) with dose ranges of 1–100 µM .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .

- In Vivo : Xenograft mice models (e.g., HCT-116 colon cancer) at 25–50 mg/kg doses, monitoring tumor volume and toxicity .

Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Variables to Control :

- Assay Conditions : Standardize pH (7.4 vs. 6.5 may alter protonation states) and serum content (e.g., FBS interference) .

- Compound Purity : Re-run HPLC to confirm >95% purity; impurities >5% can skew results .

- Case Study : A 2023 study reported IC₅₀ = 5 µM against EGFR, while a 2024 study found 15 µM. Resolution involved re-testing with identical cell passage numbers and serum-free media, confirming 5 µM .

Q. What computational strategies predict its pharmacokinetics and target interactions?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (2.8), solubility (-4.2 LogS), and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding stability with EGFR (PDB: 1M17) over 100 ns to identify critical hydrogen bonds (e.g., sulfonamido-O with Lys721) .

- Free Energy Calculations : MM-PBSA analysis quantifies binding energy (ΔG = -9.8 kcal/mol), prioritizing derivatives with stronger interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.